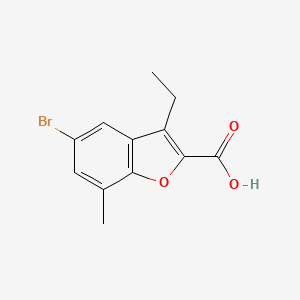

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-8-9-5-7(13)4-6(2)10(9)16-11(8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOFVMKTNBSWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-1-benzofuran with ethyl and methyl substituents under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .

Scientific Research Applications

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : The placement of bromine, methyl, and ethyl groups significantly impacts bioactivity. For example, 7-bromo-5-chloro-1-benzofuran-3-carboxylic acid (carboxylic acid at position 3) shows distinct antimicrobial properties compared to the target compound (carboxylic acid at position 2) .

- Electron-Withdrawing Groups: Bromine enhances electrophilic reactivity, while methoxy groups (e.g., in 5-bromo-7-methoxy analog) improve solubility but may reduce cytotoxicity compared to non-brominated precursors .

- Sulfur-Containing Derivatives : Ethylsulfinyl substituents (e.g., in 5-bromo-3-ethylsulfinyl derivatives) introduce planar molecular conformations, facilitating intermolecular interactions like hydrogen bonding, which are critical for antifungal activity .

Biological Activity

5-Bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fused benzene and furan ring with a bromine substituent and a carboxylic acid group, contributing to its unique chemical reactivity. Its molecular formula is , with a molecular weight of approximately 285.14 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound demonstrated stronger activity against fungi compared to bacteria, suggesting potential as an antifungal agent .

Anticancer Activity

This compound has shown promise in cancer research. It was tested against several cancer cell lines, revealing notable inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.6 |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.

- Cell Signaling Modulation : It can modulate signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzofuran derivatives included this compound. The results highlighted its superior antifungal activity compared to other derivatives, suggesting structural modifications could enhance its potency further .

Case Study 2: Cancer Cell Proliferation

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound reduced cell viability significantly over time. The mechanism was linked to increased apoptosis rates, confirmed by flow cytometry analysis .

Q & A

Q. What are the optimized synthetic routes for 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid?

- Methodological Answer : The compound is synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, refluxing ethyl 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylate with potassium hydroxide in a methanol-water mixture (5:1 v/v) for 5 hours, followed by acidification with HCl and purification via column chromatography (ethyl acetate/hexane) yields the carboxylic acid derivative. Critical parameters include reaction time, temperature control, and solvent polarity for crystallization .

Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs for structure solution (SHELXS) and refinement (SHELXL). The benzofuran core is typically planar (mean deviation <0.01 Å), with carboxyl groups forming centrosymmetric dimers via O–H···O hydrogen bonds. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution results. Hydrogen atoms are refined using a riding model with fixed isotropic displacement parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated chloroform or DMSO-d₆ identify substituents (e.g., ethyl at C3, methyl at C7, bromo at C5).

- FT-IR : Peaks at ~1700 cm confirm the carboxylic acid C=O stretch, while bromine substituents influence aromatic C–H bending modes.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 299.0 for CHBrO) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for halogenated benzofuran derivatives?

- Methodological Answer : Discrepancies often arise from disordered substituents (e.g., bromine or ethyl groups). Strategies include:

Q. What experimental design principles apply to studying the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

- Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask or HPLC methods.

- Phase 2 : Assess biodegradation using OECD 301F tests (activated sludge).

- Phase 3 : Model bioaccumulation potential with quantitative structure-activity relationships (QSARs) .

Q. How can theoretical frameworks guide the study of this compound’s biological activity?

- Methodological Answer : Link to conceptual models such as:

- QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity.

- Molecular Docking : Simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina.

- Pharmacophore Modeling : Identify critical functional groups (carboxylic acid, benzofuran core) for lead optimization .

Q. What strategies resolve challenges in synthesizing sulfoxide derivatives of this compound?

- Methodological Answer : Oxidation of sulfide precursors (e.g., 5-bromo-3-ethylsulfanyl-7-methyl-1-benzofuran) with m-CPBA in dichloromethane at 273 K yields sulfoxides. Key considerations:

- Stoichiometric control to avoid over-oxidation to sulfones.

- Purification via flash chromatography (hexane/ethyl acetate gradient).

- Monitoring reaction progress by TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.